molecular formula C23H26O8 B033248 Sesartemin CAS No. 77394-27-5

Sesartemin

Cat. No. B033248
CAS RN: 77394-27-5
M. Wt: 430.4 g/mol
InChI Key: DHWUVPPRBIJJKS-VUEDXXQZSA-N
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Description

Synthesis Analysis

The synthesis of molecules like Sesartemin often involves complex reactions and precise conditions to achieve the desired molecular structure. For instance, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which may share structural similarities with Sesartemin, involves a series of reactions that provide insights into the synthesis process of such compounds. These compounds have been studied for their potent H1-receptor antagonist activity, highlighting the importance of synthesis analysis in understanding their function and potential applications (Shishoo et al., 1997).

Molecular Structure Analysis

The molecular structure analysis is crucial in understanding the interaction and behavior of molecules like Sesartemin. Techniques such as SEM, FT-IR, TEM, and BET are used to characterize molecules, providing insights into their structure and function. For example, the study of hydrophilic multitemplate molecularly imprinted biopolymers offers an understanding of molecular recognition and separation, which can be applied to molecules like Sesartemin (Ostovan et al., 2018).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of Sesartemin involves studying its reactivity and interaction with other molecules. Research on molecules like sesamin, which might share some properties with Sesartemin, shows how they can inhibit PDGF-mediated proliferation of vascular smooth muscle cells, suggesting potential biological activities and chemical reactivity (Han et al., 2015).

Scientific Research Applications

Larvicidal and Anti-Parasitic Activities

A study by Solis et al. (2005) identified 7′-epi-Sesartemin from Piper fimbriulatum with significant larvicidal activity against Aedes aegypti, and modest antiplasmodial and antitrypanosomal activities. This highlights its potential in controlling mosquito-borne diseases and parasitic infections.

Chemical Characterization and Stereochemistry

The isolation and stereochemical analysis of sesartemin and its derivatives from Artemisia absinthium were described by Greger & Hofer (1980). This research provides foundational knowledge of sesartemin's chemical nature, crucial for further applications.

Potential in Drug Discovery

In the realm of drug discovery, sesartemin-related compounds have been studied. For instance, Sharma et al. (2013) explored benzimidazole derivatives as antihypertensive agents. Understanding sesartemin’s structural properties aids in the design of new therapeutic molecules.

Ethnopharmacological Uses

An ethnopharmacological examination by Macrae & Towers (1984) revealed that the bis-tetrahydrofuran lignans in Virola elongata, including sesartemin, reduce spontaneous locomotor activity and aggression in mice. This suggests potential applications in neurological or behavioral medicines.

Safety And Hazards

The safety and hazards of Sesartemin are not explicitly mentioned in the available resources. For detailed safety information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

6-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3/t14-,15-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWUVPPRBIJJKS-VUEDXXQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321716
Record name Sesartemin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sesartemin

CAS RN

77394-27-5
Record name Sesartemin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77394-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 380470
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077394275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SESARTEMIN-(+)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sesartemin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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